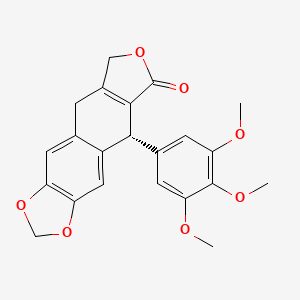

beta-Apopicropodophyllin

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

477-52-1 |

|---|---|

Molekularformel |

C22H20O7 |

Molekulargewicht |

396.4 g/mol |

IUPAC-Name |

(5R)-5-(3,4,5-trimethoxyphenyl)-8,9-dihydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one |

InChI |

InChI=1S/C22H20O7/c1-24-17-6-12(7-18(25-2)21(17)26-3)19-14-8-16-15(28-10-29-16)5-11(14)4-13-9-27-22(23)20(13)19/h5-8,19H,4,9-10H2,1-3H3/t19-/m1/s1 |

InChI-Schlüssel |

OPGVEBTYBAOEHZ-LJQANCHMSA-N |

SMILES |

COC1=CC(=CC(=C1OC)OC)C2C3=CC4=C(C=C3CC5=C2C(=O)OC5)OCO4 |

Isomerische SMILES |

COC1=CC(=CC(=C1OC)OC)[C@@H]2C3=CC4=C(C=C3CC5=C2C(=O)OC5)OCO4 |

Kanonische SMILES |

COC1=CC(=CC(=C1OC)OC)C2C3=CC4=C(C=C3CC5=C2C(=O)OC5)OCO4 |

Andere CAS-Nummern |

477-52-1 |

Synonyme |

beta-apopicropodophyllin |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of β-Apopicropodophyllin

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Podophyllotoxin and its Analogs

Podophyllotoxin (PPT), a naturally occurring aryltetralin lignan isolated from the rhizomes of Podophyllum species, stands as a cornerstone in the development of anticancer therapeutics.[1] While podophyllotoxin itself exhibits potent antimitotic activity by inhibiting tubulin polymerization, its clinical use is hampered by significant toxicity.[1][2] This has driven extensive research into semi-synthetic derivatives with improved therapeutic indices. The most notable successes are the clinically approved drugs etoposide and teniposide, which are derived from PPT and function as DNA topoisomerase II inhibitors.[3]

Among the vast library of PPT derivatives, β-apopicropodophyllin (APP) has emerged as a molecule of significant interest. Conceptually a dehydration product of podophyllotoxin, APP is not merely a synthetic curiosity but a potent cytotoxic agent in its own right.[4][5] It demonstrates strong antimitotic and anticancer activities, often exceeding that of its parent compound.[6] Unlike etoposide, APP's mechanism of action is primarily through the disruption of microtubule polymerization, leading to cell cycle arrest and apoptosis, making it a valuable subject for drug development programs targeting cytoskeletal dynamics.[7][8]

This guide provides a detailed examination of the synthesis of β-apopicropodophyllin, focusing on the underlying chemical principles and a validated experimental protocol.

The Chemical Transformation: Mechanism and Rationale

The conversion of podophyllotoxin to β-apopicropodophyllin involves a dehydration reaction coupled with a critical stereochemical rearrangement. This transformation underscores key principles of carbocation chemistry and thermodynamic stability.

The Conceptual Mechanism: Acid-Catalyzed Dehydration and Isomerization

Theoretically, the direct conversion can be achieved via acid catalysis. The process is initiated by the protonation of the tertiary alcohol at the C-9 position of podophyllotoxin. This transforms the hydroxyl group into a good leaving group (water). Departure of the water molecule generates a tertiary carbocation intermediate. This intermediate is stabilized by resonance with the adjacent aromatic ring.

A crucial event in this transformation is the stereochemical inversion of the lactone ring. Podophyllotoxin possesses a strained, thermodynamically less stable trans-fused γ-lactone ring.[1] The formation of the carbocation intermediate allows for bond rotation and subsequent ring closure to form the more stable cis-fused lactone characteristic of β-apopicropodophyllin. An elimination of a proton from an adjacent carbon then forms the double bond, completing the "apo" structure.

dot

Sources

- 1. Podophyllotoxin: History, Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Podofilox? [synapse.patsnap.com]

- 3. Podophyllotoxin: Recent Advances in the Development of Hybridization Strategies to Enhance Its Antitumoral Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jchr.org [jchr.org]

- 5. mdpi.com [mdpi.com]

- 6. ijpsonline.com [ijpsonline.com]

- 7. Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Mechanism of Action of β-Apopicropodophyllin in Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Apopicropodophyllin (APP), a derivative of the naturally occurring lignan podophyllotoxin, has emerged as a potent anti-cancer agent with significant therapeutic potential.[1] Podophyllotoxin and its derivatives have a rich history in cancer chemotherapy, with clinically approved drugs such as etoposide and teniposide being mainstays in various treatment regimens.[2][3][4] These established agents primarily function as inhibitors of Topoisomerase II, an enzyme critical for DNA replication and repair.[2][5] β-Apopicropodophyllin, developed through the chemical modification of podophyllotoxin acetate, demonstrates a multifaceted mechanism of action against cancer cells, particularly in non-small cell lung cancer (NSCLC) and colorectal cancer (CRC). This guide provides a detailed exploration of the molecular and cellular mechanisms through which APP exerts its cytotoxic and radiosensitizing effects.

Core Molecular Mechanisms of β-Apopicropodophyllin

The anti-cancer activity of β-Apopicropodophyllin is not attributed to a single mode of action but rather a cascade of interconnected molecular events that culminate in cell death. The primary mechanisms identified are the disruption of microtubule dynamics, induction of DNA damage, and activation of the endoplasmic reticulum (ER) stress response.

Disruption of Microtubule Dynamics

A hallmark of podophyllotoxin and its derivatives is their interaction with the tubulin protein, a fundamental component of microtubules.[6][7] Microtubules are highly dynamic structures essential for various cellular processes, including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[8][9][10]

β-Apopicropodophyllin disrupts the polymerization of microtubules, leading to a breakdown of the microtubule network.[1][11] This interference with microtubule dynamics arrests cells in the G2/M phase of the cell cycle, preventing them from completing mitosis and ultimately triggering apoptosis.[7] The ability of APP to interfere with this fundamental cellular process at nanomolar concentrations underscores its potency as a cytotoxic agent.

Experimental Protocol: In Vitro Microtubule Polymerization Assay

This protocol outlines a method to assess the effect of β-Apopicropodophyllin on tubulin polymerization in a cell-free system.

Materials:

-

Purified tubulin (>99% pure)

-

G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl₂, 1.0 mM GTP)

-

β-Apopicropodophyllin (APP) dissolved in DMSO

-

Control compounds (e.g., paclitaxel as a stabilizer, colchicine as a destabilizer)

-

Pre-warmed 96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm at 37°C

Procedure:

-

Reconstitute purified tubulin to a concentration of 3 mg/mL in G-PEM buffer.

-

Add 100 µL of the reconstituted tubulin to each well of a pre-warmed 96-well plate.

-

Add varying concentrations of APP (e.g., 0.1 µM to 10 µM) or control compounds to the wells. Include a vehicle control (DMSO).

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

Measure the absorbance at 340 nm every 60 seconds for 60 minutes.

-

Plot absorbance versus time to visualize the polymerization kinetics. Inhibition of polymerization will be indicated by a lower absorbance reading compared to the vehicle control.[8]

Induction of DNA Damage

Treatment of cancer cells with β-Apopicropodophyllin leads to significant DNA damage.[1][12] This is commonly visualized by the phosphorylation of the histone variant H2AX (γH2AX), a sensitive marker for DNA double-strand breaks.[13] The accumulation of γH2AX in APP-treated cells suggests the activation of the DNA damage response (DDR) pathway.[11]

While the precise mechanism of DNA damage induction by APP is still under full elucidation, its lineage from podophyllotoxin points towards the potential inhibition of Topoisomerase II.[2][11] Topoisomerase II is a nuclear enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation by creating transient double-strand breaks.[14][15][16] Inhibitors of this enzyme, like etoposide, trap the Topoisomerase II-DNA covalent complex, leading to the accumulation of DNA breaks and subsequent cell death.[3][15] The observed DNA damage and activation of checkpoint proteins like phospho-CHK2 strongly support a similar mechanism for APP.[1][11][12]

Experimental Protocol: Topoisomerase II Activity Assay (DNA Relaxation)

This protocol is designed to screen for inhibitors of Topoisomerase II by measuring the relaxation of supercoiled plasmid DNA.

Materials:

-

Human Topoisomerase II enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase II reaction buffer

-

β-Apopicropodophyllin (APP)

-

Control inhibitor (e.g., etoposide)

-

10% SDS solution

-

Proteinase K

-

6x DNA loading dye

-

Agarose gel (1%) containing ethidium bromide

-

TAE buffer

Procedure:

-

On ice, prepare reaction mixtures in microcentrifuge tubes. For each reaction, add 2 µL of 10x reaction buffer, 200 ng of supercoiled plasmid DNA, and sterile water to a final volume of 20 µL (accounting for enzyme and compound addition).

-

Add APP at various concentrations. Include a positive control (etoposide) and a no-drug control.

-

Add 1-5 units of Topoisomerase II to each tube.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding 2 µL of 10% SDS, followed by the addition of proteinase K to a final concentration of 50 µg/mL and incubate at 37°C for 15 minutes.

-

Add 4 µL of 6x DNA loading dye to each reaction.

-

Load the samples onto a 1% agarose gel containing ethidium bromide.

-

Run the gel at 5-10 V/cm for 2-3 hours.

-

Visualize the DNA bands under UV light. Inhibition of Topoisomerase II will be indicated by the persistence of the supercoiled DNA form compared to the relaxed form in the no-drug control.[3][6][17]

Activation of the Endoplasmic Reticulum (ER) Stress Pathway

The endoplasmic reticulum is a critical organelle for protein folding and secretion. An accumulation of unfolded or misfolded proteins in the ER lumen triggers a cellular stress response known as the unfolded protein response (UPR) or ER stress.[5][18] β-Apopicropodophyllin has been shown to be a potent inducer of the pro-apoptotic ER stress signaling pathway.[1][11][12][19]

Treatment with APP leads to the upregulation of key ER stress markers, including:

-

BiP (Binding immunoglobulin protein)/GRP78: A central regulator of the UPR.[12]

-

Phospho-PERK (Protein kinase RNA-like endoplasmic reticulum kinase): An ER transmembrane kinase that, upon activation, phosphorylates eIF2α to attenuate global protein synthesis.[12]

-

Phospho-eIF2α (Eukaryotic initiation factor 2 alpha): Its phosphorylation is a key event in the UPR.[12]

-

CHOP (C/EBP homologous protein): A transcription factor that promotes apoptosis under prolonged ER stress.[12]

-

ATF4 (Activating transcription factor 4): A transcription factor that upregulates genes involved in amino acid metabolism, antioxidant response, and apoptosis.[12]

The sustained activation of this pathway, particularly the induction of CHOP, shifts the cellular response from adaptation to apoptosis.

Experimental Protocol: Western Blot for ER Stress Markers

This protocol describes the detection of key ER stress proteins by Western blotting.

Materials:

-

Cancer cells treated with APP

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against BiP, phospho-PERK, phospho-eIF2α, CHOP, and ATF4

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Loading control antibody (e.g., β-actin)

Procedure:

-

Lyse APP-treated and control cells in RIPA buffer.

-

Quantify protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Normalize the expression of target proteins to the loading control.[5][14][20]

Cellular Consequences of β-Apopicropodophyllin Treatment

The molecular events initiated by β-Apopicropodophyllin converge to produce profound and detrimental effects on cancer cells, primarily through the induction of cell cycle arrest and apoptosis.

Cell Cycle Arrest

By disrupting microtubule polymerization and inducing DNA damage, APP activates cell cycle checkpoints.[1][11][12] The accumulation of phosphorylated CHK2, a key transducer kinase in the DDR, and the cyclin-dependent kinase inhibitor p21, leads to a halt in cell cycle progression.[1][11][12] Furthermore, the phosphorylation of Cdc2 (CDK1) is a critical regulatory step for entry into mitosis, and its altered phosphorylation state following APP treatment contributes to the arrest.[1][11][12] This prevents the proliferation of cancer cells and provides a window for apoptotic pathways to be engaged.

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining

This protocol allows for the quantitative analysis of cell cycle distribution using flow cytometry.

Materials:

-

APP-treated and control cells

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Harvest cells and wash with PBS.

-

Fix the cells by adding them dropwise to cold 70% ethanol while gently vortexing. Incubate at 4°C for at least 1 hour.

-

Wash the fixed cells twice with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate at room temperature for 30 minutes in the dark.

-

Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1][12][21][22][23]

Induction of Apoptosis

β-Apopicropodophyllin is a potent inducer of apoptosis, or programmed cell death, in cancer cells.[1] Evidence suggests that APP activates both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[11][12] This is demonstrated by the activation of initiator caspases (caspase-8 for the extrinsic pathway and caspase-9 for the intrinsic pathway) and the executioner caspase (caspase-3).[11][12][19] The intrinsic pathway is often triggered by cellular stress, such as DNA damage and ER stress, leading to the release of cytochrome c from the mitochondria.[19]

Furthermore, in combination with ionizing radiation, APP enhances the production of reactive oxygen species (ROS), which can further damage cellular components and promote apoptosis.[19][21]

Experimental Protocol: Apoptosis Detection by Annexin V and PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

APP-treated and control cells

-

Annexin V-FITC (or another fluorochrome)

-

Propidium Iodide (PI)

-

1x Annexin V binding buffer

-

Flow cytometer

Procedure:

-

Harvest cells and wash with cold PBS.

-

Resuspend the cells in 1x Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate at room temperature for 15-20 minutes in the dark.

-

Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.[11][13][19]

Potential Interplay with Key Cancer Survival Pathways

While the direct effects of β-Apopicropodophyllin on microtubule dynamics, DNA integrity, and ER stress are well-documented, its potential interactions with other critical cancer survival pathways, such as Akt/mTOR and NF-κB, warrant further investigation.

-

Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, survival, and metabolism and is frequently hyperactivated in cancer.[24][25][26][27][28][29][30][31] The induction of ER stress and apoptosis by APP could potentially be linked to the modulation of this pathway.

-

NF-κB Pathway: The NF-κB transcription factors are key mediators of inflammation, immunity, and cell survival.[7][25][28][29][32][33][34] Constitutive activation of NF-κB is a hallmark of many cancers, promoting a pro-tumorigenic microenvironment and resistance to apoptosis. Investigating whether APP can suppress NF-κB activity could reveal an additional layer of its anti-cancer mechanism.

Quantitative Data Summary

| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |

| A549 | Non-small cell lung cancer | 16.9 | [12] |

| NCI-H1299 | Non-small cell lung cancer | 13.1 | [12] |

| NCI-H460 | Non-small cell lung cancer | 17.1 | [12] |

| HCT116 | Colorectal cancer | 7.88 | [13][21][23] |

| DLD-1 | Colorectal cancer | 8.22 | [13][21][23] |

| SW480 | Colorectal cancer | 9.84 | [13][21][23] |

| COLO320DM | Colorectal cancer | 7.757 | [13][21][23] |

Visualizations of Cellular Pathways and Processes

Figure 1. A simplified diagram illustrating the core mechanism of action of β-Apopicropodophyllin.

Figure 2. Signaling cascade of apoptosis induction by β-Apopicropodophyllin.

Figure 3. The impact of β-Apopicropodophyllin on the cell cycle, leading to G2/M arrest.

Conclusion

β-Apopicropodophyllin is a promising anti-cancer agent that exerts its cytotoxic effects through a multi-pronged attack on cancer cells. Its ability to disrupt microtubule dynamics, induce DNA damage, and trigger the pro-apoptotic ER stress pathway makes it a potent inhibitor of cancer cell proliferation and survival. Furthermore, its capacity to act as a radiosensitizer enhances its therapeutic potential. Future research aimed at fully elucidating its interaction with key survival pathways like Akt/mTOR and NF-κB will provide a more complete understanding of its mechanism of action and may open new avenues for combination therapies in cancer treatment.

References

- Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs. (2021). Source not available.

-

Yeon, J., Kim, J., Park, J. K., Hwang, S. G., & Lee, J. Y. (2018). A novel anti-cancer role of β-apopicropodophyllin against non-small cell lung cancer cells. Toxicology and Applied Pharmacology, 357, 39-49. [Link]

-

Kim, J., Yeon, J., Park, J. K., Hwang, S. G., & Lee, J. Y. (2019). β-Apopicropodophyllin functions as a radiosensitizer targeting ER stress in non-small cell lung cancer. Biomedicine & Pharmacotherapy, 113, 108769. [Link]

-

Radiosensitizer Effect of β-Apopicropodophyllin against Colorectal Cancer via Induction of Reactive Oxygen Species and Apoptosis. (2021). International Journal of Molecular Sciences, 22(24), 13514. [Link]

-

A novel anti-cancer role of β-apopicropodophyllin against non-small cell lung cancer cells. (2018). ResearchGate. [Link]

-

Radiosensitizer Effect of β-Apopicropodophyllin against Colorectal Cancer via Induction of Reactive Oxygen Species and Apoptosis. (2021). PubMed. [Link]

-

Abstract 6061: Novel β-Apopicropodophyllin derivative, JNC-1043, exerts anti-cancer and radiosensitizing effects. (2022). AACR Journals. [Link]

-

A Novel Anti-Cancer Role of β-apopicropodophyllin Against Non-Small Cell Lung Cancer Cells. (2018). PubMed. [Link]

-

Radiosensitizer Effect of β-Apopicropodophyllin against Colorectal Cancer via Induction of Reactive Oxygen Species and Apoptosis. (2021). National Institutes of Health. [Link]

-

(PDF) Radiosensitizer Effect of β-Apopicropodophyllin against Colorectal Cancer via Induction of Reactive Oxygen Species and Apoptosis. (2021). ResearchGate. [Link]

-

Concise Synthesis of (+)-β- and γ-Apopicropodophyllins, and Dehydrodesoxypodophyllotoxin. (2018). PubMed Central. [Link]

-

Inhibitors of topoisomerase II: structure-activity relationships and mechanism of action of podophyllin congeners. (1987). PubMed. [Link]

-

The effect of podophyllotoxin on microtubule dynamics. (1989). PubMed. [Link]

-

Topoisomerase II Inhibitors: The Epipodophyllotoxins. (2016). Oncohema Key. [Link]

-

Synthesis and anticancer activity of dimeric podophyllotoxin derivatives. (2018). PubMed. [Link]

-

Structure-activity relationships of podophyllin congeners that inhibit topoisomerase II. (1987). PubMed. [Link]

-

Picropodophyllotoxin Induces G1 Cell Cycle Arrest and Apoptosis in Human Colorectal Cancer Cells via ROS Generation and Activation of p38 MAPK Signaling Pathway. (2021). PubMed. [Link]

- Intrinsic and Extrinsic Factors Affecting Microtubule Dynamics in Normal and Cancer Cells. (2021). Source not available.

-

Targeting DNA topoisomerase II in cancer chemotherapy. (2010). PubMed Central. [Link]

-

β-Arrestin inhibition induces autophagy, apoptosis, G0/G1 cell cycle arrest in agonist-activated V2R receptor in breast cancer cells. (2021). PubMed. [Link]

-

Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents. (2023). MDPI. [Link]

-

Mechanisms of podophyllotoxin and its derivatives in affecting microtubules and regulating the cell cycle. (2022). ResearchGate. [Link]

- PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. (2022). Source not available.

-

NF-κB, an active player in human cancers. (2015). PubMed Central. [Link]

-

(PDF) PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. (2022). ResearchGate. [Link]

- The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression. (2014). Source not available.

-

The Role of mTOR Signaling as a Therapeutic Target in Cancer. (2020). MDPI. [Link]

-

Role of the NFκB-signaling pathway in cancer. (2018). Dove Medical Press. [Link]

-

Evidence for the Involvement of the Master Transcription Factor NF-κB in Cancer Initiation and Progression. (2021). MDPI. [Link]

-

The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers. (2015). PubMed Central. [Link]

-

Microtubule targeting agents: from biophysics to proteomics. (2011). PubMed Central. [Link]

-

Targeting the NF-κB Pathway in Cancer: Mechanisms, Resistance, and Therapeutic Potential Across Tumor Types. (2024). PubMed Central. [Link]

-

PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment. (2024). PubMed Central. [Link]

-

Induced cell cycle arrest – Knowledge and References. (2021). Taylor & Francis. [Link]

-

Microtubule plus end dynamics – do we know how microtubules grow? Cells boost microtubule growth by promoting distinct structural transitions at growing microtubule ends. (2020). PubMed Central. [Link]

-

Dynamic instability of microtubule. (2019). YouTube. [Link]

-

Type II topoisomerase. (2023). Wikipedia. [Link]

-

Targeting PI3K/Akt/mTOR Signaling in Cancer. (2014). PubMed Central. [Link]

- Rhaponticin suppresses osteosarcoma through the inhibition of PI3K-Akt-mTOR p

Sources

- 1. vet.cornell.edu [vet.cornell.edu]

- 2. topogen.com [topogen.com]

- 3. Topoisomerase II Drug Screening Kit - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]

- 4. topogen.com [topogen.com]

- 5. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]

- 6. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 9. inspiralis.com [inspiralis.com]

- 10. topogen.com [topogen.com]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bio-protocol.org [bio-protocol.org]

- 13. ucl.ac.uk [ucl.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Type II topoisomerase - Wikipedia [en.wikipedia.org]

- 17. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 18. The unfolded protein response links ER stress to cancer-associated thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - CA [thermofisher.com]

- 20. ER Stress Assay Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 21. ucl.ac.uk [ucl.ac.uk]

- 22. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 23. Flow cytometry with PI staining | Abcam [abcam.com]

- 24. geno-chem.com [geno-chem.com]

- 25. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 26. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. NF-κB, an active player in human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 29. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Rhaponticin suppresses osteosarcoma through the inhibition of PI3K-Akt-mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 32. mdpi.com [mdpi.com]

- 33. scispace.com [scispace.com]

- 34. NF-κB and apoptosis: colorectal cancer progression and novel strategies for treatment - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Apoptotic Pathways Induced by beta-Apopicropodophyllin

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

beta-Apopicropodophyllin (APP), a derivative of podophyllotoxin, has emerged as a potent anti-cancer agent with significant efficacy against various cancer cell lines. Its primary mechanism of action involves the induction of apoptosis, a programmed cell death, through a multi-faceted approach that engages both the intrinsic and extrinsic pathways. This in-depth technical guide provides a comprehensive overview of the molecular mechanisms underpinning APP-induced apoptosis. We will explore the signaling cascades, key molecular players, and provide detailed, field-proven experimental protocols to investigate these pathways. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge and tools to effectively study and harness the therapeutic potential of beta-Apopicropodophyllin.

Introduction: beta-Apopicropodophyllin as a Promising Anti-Cancer Therapeutic

beta-Apopicropodophyllin (APP) is a non-aromatic cyclolignan derived from podophyllotoxin, a naturally occurring compound found in the roots and rhizomes of Podophyllum species. While podophyllotoxin and its semi-synthetic derivatives, such as etoposide and teniposide, are established chemotherapeutic agents that primarily target topoisomerase II, APP exhibits a distinct and potent anti-cancer profile.[1] Its cytotoxic effects have been demonstrated across a range of cancer cell lines, including non-small cell lung cancer and colorectal cancer, with impressive IC50 values in the nanomolar range.[1]

The primary anti-cancer mechanism of APP is the induction of apoptosis, a crucial process for eliminating damaged or unwanted cells.[1] Unlike necrosis, which is a form of uncontrolled cell death that can trigger inflammation, apoptosis is a highly regulated process that proceeds without causing damage to surrounding tissues. APP's ability to trigger this programmed cell death cascade in cancer cells makes it a highly attractive candidate for further drug development. This guide will dissect the intricate signaling pathways activated by APP to orchestrate the apoptotic demise of cancer cells.

Cytotoxic Efficacy of beta-Apopicropodophyllin

The potency of APP as a cytotoxic agent has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are a key metric of its efficacy.

| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (h) | Reference |

| HCT116 | Colorectal Cancer | 9.79 | 48 | [1] |

| HCT116 | Colorectal Cancer | 8.51 | 72 | [1] |

| DLD-1 | Colorectal Cancer | 9.27 | 48 | [1] |

| DLD-1 | Colorectal Cancer | 8.41 | 72 | [1] |

| SW480 | Colorectal Cancer | 13.78 | 48 | [1] |

| SW480 | Colorectal Cancer | 9.84 | 72 | [1] |

| COLO320DM | Colorectal Cancer | 8.28 | 48 | [1] |

| COLO320DM | Colorectal Cancer | 7.76 | 72 | [1] |

| A549 | Non-Small Cell Lung Cancer | 16.9 | Not Specified | |

| NCI-H1299 | Non-Small Cell Lung Cancer | 13.1 | Not Specified | |

| NCI-H460 | Non-Small Cell Lung Cancer | 17.1 | Not Specified |

The Core Mechanism: Induction of Apoptosis via Dual Pathways

APP orchestrates apoptosis through the simultaneous activation of the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This dual-pronged attack ensures a robust and efficient elimination of cancer cells. A key upstream event in APP-induced apoptosis is the generation of reactive oxygen species (ROS), which act as critical second messengers to initiate and amplify the apoptotic signal.

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is initiated by intracellular stress signals, leading to changes in the mitochondrial outer membrane permeability. APP triggers this pathway through the following key events:

-

Generation of Reactive Oxygen Species (ROS): APP treatment leads to a significant increase in intracellular ROS levels. ROS can damage cellular components, including mitochondria, and act as signaling molecules to initiate apoptosis.

-

Disruption of Mitochondrial Membrane Potential (ΔΨm): The accumulation of ROS leads to a collapse of the mitochondrial membrane potential. This is a critical early event in the intrinsic pathway, indicating mitochondrial dysfunction.

-

Regulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is a crucial checkpoint in the intrinsic pathway. APP treatment has been shown to upregulate the expression of Bax and downregulate the expression of Bcl-2, thereby shifting the balance in favor of apoptosis.

-

Cytochrome c Release: The altered mitochondrial membrane permeability, driven by the pro-apoptotic Bcl-2 family proteins, results in the release of cytochrome c from the intermembrane space of the mitochondria into the cytosol.

-

Apoptosome Formation and Caspase-9 Activation: In the cytosol, cytochrome c binds to Apaf-1 (Apoptotic protease-activating factor 1) and pro-caspase-9 to form a complex known as the apoptosome. This complex facilitates the auto-activation of caspase-9, the initiator caspase of the intrinsic pathway.

-

Activation of Executioner Caspases: Activated caspase-9 then cleaves and activates the executioner caspases, primarily caspase-3, which in turn cleave a plethora of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

APP [label="β-Apopicropodophyllin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROS [label="Reactive Oxygen\nSpecies (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MMP [label="Disruption of\nMitochondrial Membrane\nPotential (ΔΨm)", fillcolor="#FBBC05", fontcolor="#202124"]; Bcl2_Family [label="Bax ↑\nBcl-2 ↓", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cytochrome_c [label="Cytochrome c\nRelease", fillcolor="#F1F3F4"]; Apoptosome [label="Apoptosome Formation\n(Apaf-1, Cytochrome c,\npro-caspase-9)", fillcolor="#F1F3F4"]; Caspase9 [label="Caspase-9\n(Initiator)", fillcolor="#F1F3F4"]; Caspase3 [label="Caspase-3\n(Executioner)", fillcolor="#F1F3F4"]; Apoptosis [label="Apoptosis", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

APP -> ROS; ROS -> MMP; APP -> Bcl2_Family; MMP -> Cytochrome_c; Bcl2_Family -> Cytochrome_c; Cytochrome_c -> Apoptosome; Apoptosome -> Caspase9; Caspase9 -> Caspase3; Caspase3 -> Apoptosis; }

Intrinsic Apoptosis Pathway Induced by β-Apopicropodophyllin.

The Extrinsic (Death Receptor) Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands to their cognate death receptors on the cell surface. Evidence suggests that APP can also activate this pathway, leading to a more comprehensive apoptotic response.

-

Upregulation of Death Receptors: While direct binding of APP to death receptors has not been conclusively demonstrated, studies on related compounds suggest that cellular stress induced by agents like APP can lead to an increased expression of death receptors such as Fas, DR4 (TRAIL-R1), and DR5 (TRAIL-R2) on the cell surface.[2] This sensitizes the cells to apoptosis initiated by death ligands present in the tumor microenvironment.

-

DISC Formation and Caspase-8 Activation: Upon ligand binding, death receptors trimerize and recruit adaptor proteins like FADD (Fas-Associated Death Domain). This leads to the formation of the Death-Inducing Signaling Complex (DISC), which recruits and activates pro-caspase-8, the initiator caspase of the extrinsic pathway.

-

Activation of Executioner Caspases: Activated caspase-8 can directly cleave and activate executioner caspases like caspase-3.

-

Crosstalk with the Intrinsic Pathway: Caspase-8 can also cleave Bid, a pro-apoptotic Bcl-2 family protein, into its truncated form, tBid. tBid then translocates to the mitochondria and promotes the intrinsic pathway by facilitating Bax/Bak activation and cytochrome c release, thus amplifying the apoptotic signal.

APP [label="β-Apopicropodophyllin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cellular_Stress [label="Cellular Stress", fillcolor="#FBBC05", fontcolor="#202124"]; Death_Receptors [label="Upregulation of\nDeath Receptors\n(Fas, DR4, DR5)", fillcolor="#34A853", fontcolor="#FFFFFF"]; DISC [label="DISC Formation\n(FADD, pro-caspase-8)", fillcolor="#F1F3F4"]; Caspase8 [label="Caspase-8\n(Initiator)", fillcolor="#F1F3F4"]; Caspase3 [label="Caspase-3\n(Executioner)", fillcolor="#F1F3F4"]; tBid [label="tBid", shape=ellipse, fillcolor="#F1F3F4"]; Intrinsic_Pathway [label="Intrinsic Pathway\n(Mitochondrial Amplification)", shape=box, style=dashed]; Apoptosis [label="Apoptosis", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

APP -> Cellular_Stress; Cellular_Stress -> Death_Receptors; Death_Receptors -> DISC [label="Ligand Binding"]; DISC -> Caspase8; Caspase8 -> Caspase3; Caspase8 -> tBid; tBid -> Intrinsic_Pathway; Caspase3 -> Apoptosis; Intrinsic_Pathway -> Apoptosis; }

Extrinsic Apoptosis Pathway Activated by β-Apopicropodophyllin.

Experimental Protocols for Studying beta-Apopicropodophyllin-Induced Apoptosis

To rigorously investigate the apoptotic effects of APP, a combination of well-established cellular and molecular biology techniques is essential. The following protocols provide a detailed, step-by-step guide for key experiments.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

beta-Apopicropodophyllin (APP) stock solution

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Prepare serial dilutions of APP in complete medium.

-

Remove the medium from the wells and add 100 µL of the APP dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines treated with APP

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with various concentrations of APP for the desired time.

-

Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of key proteins involved in the apoptotic pathways.

Materials:

-

Cancer cell lines treated with APP

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-caspase-8, anti-caspase-9, anti-Bcl-2, anti-Bax, anti-PARP, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

Protocol:

-

Treat cells with APP as described previously.

-

Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. Recommended dilutions:

-

Anti-cleaved caspase-3 (1:1000)

-

Anti-Bax (1:1000)

-

Anti-Bcl-2 (1:1000)

-

Anti-β-actin (1:5000)

-

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 - 1:5000) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using a chemiluminescence detection system.

-

Quantify the band intensities and normalize to the loading control (e.g., β-actin).

Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

The JC-1 assay is a fluorescent method to assess mitochondrial health. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.

Materials:

-

Cancer cell lines treated with APP

-

JC-1 dye

-

Flow cytometer or fluorescence microscope

Protocol:

-

Treat cells with APP as desired.

-

Incubate the cells with JC-1 staining solution (typically 5-10 µg/mL) for 15-30 minutes at 37°C.

-

Wash the cells with PBS.

-

Analyze the cells by flow cytometry or visualize under a fluorescence microscope.

-

Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

Cytochrome c Release Assay

This assay determines the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of the intrinsic apoptosis pathway.

Materials:

-

Cancer cell lines treated with APP

-

Mitochondria/Cytosol Fractionation Kit

-

Western blot reagents (as described in 4.3)

-

Anti-cytochrome c antibody

-

Antibodies for mitochondrial (e.g., COX IV) and cytosolic (e.g., β-actin) markers

Protocol:

-

Treat cells with APP.

-

Fractionate the cells into mitochondrial and cytosolic components using a commercially available kit according to the manufacturer's instructions.

-

Determine the protein concentration of each fraction.

-

Perform Western blot analysis on both the cytosolic and mitochondrial fractions.

-

Probe the membrane with an anti-cytochrome c antibody.

-

An increase in cytochrome c in the cytosolic fraction and a decrease in the mitochondrial fraction indicates its release.

-

Use COX IV as a mitochondrial marker and β-actin as a cytosolic marker to confirm the purity of the fractions.

Conclusion and Future Directions

beta-Apopicropodophyllin is a potent inducer of apoptosis in cancer cells, acting through a sophisticated mechanism that involves the generation of ROS and the activation of both the intrinsic and extrinsic apoptotic pathways. Its ability to engage multiple cell death signaling cascades highlights its potential as a robust anti-cancer therapeutic.

The in-depth understanding of these pathways, facilitated by the experimental protocols outlined in this guide, is crucial for the continued development of APP and its analogues. Future research should focus on elucidating the precise molecular targets of APP that lead to ROS generation and the upstream signaling events that trigger the activation of both apoptotic pathways. Furthermore, in vivo studies are essential to validate the anti-tumor efficacy and safety profile of APP in preclinical models, paving the way for its potential translation into the clinic. The comprehensive approach detailed in this guide provides a solid foundation for researchers to further unravel the therapeutic promise of beta-Apopicropodophyllin.

References

-

Kim, J. Y., Cho, J. H., Choi, J. R., Shin, H. J., Song, J. Y., Hwang, S. G., ... & Park, J. K. (2018). A Novel Anti-Cancer Role of β-apopicropodophyllin Against Non-Small Cell Lung Cancer Cells. Toxicology and Applied Pharmacology, 357, 39-49. [Link]

-

Lee, J. H., Kim, C., Lee, S. G., Lee, H. J., & Lee, J. (2020). Radiosensitizer Effect of β-Apopicropodophyllin against Colorectal Cancer via Induction of Reactive Oxygen Species and Apoptosis. International Journal of Molecular Sciences, 21(21), 8089. [Link]

-

Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

-

Pour Vahdani, S., Fathollahi, A., Hashemi, M., & Ghorbani, A. (2019). Evaluation of BAX and BCL-2 Gene Expression Levels and Apoptosis in Resveratrol Affected Human Leukemic Cell Line: CCRF-CEM. Crescent Journal of Medical and Biological Sciences, 6(2), 209-215. [Link]

-

Creative Bioarray. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. Retrieved from [Link]

-

Gibson, S. B., O'Donnell, V. B., & O'Gorman, E. (2000). Increased Expression of Death Receptors 4 and 5 Synergizes the Apoptosis Response to Combined Treatment with Etoposide and TRAIL. Molecular and Cellular Biology, 20(1), 205-212. [Link]

-

Abeomics. (n.d.). Apoptosis through Death Receptors. Retrieved from [Link]

Sources

- 1. Radiosensitizer Effect of β-Apopicropodophyllin against Colorectal Cancer via Induction of Reactive Oxygen Species and Apoptosis [mdpi.com]

- 2. Increased Expression of Death Receptors 4 and 5 Synergizes the Apoptosis Response to Combined Treatment with Etoposide and TRAIL - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Microtubule-Disrupting Activity of β-Apopicropodophyllin

Abstract

β-Apopicropodophyllin (APP), a potent derivative of the natural lignan podophyllotoxin (PPT), has emerged as a highly effective anti-cancer agent with activity in the nanomolar range against various cancer cell lines.[1][2][3] Its primary mechanism of action is the disruption of microtubule polymerization, a critical process for cell division, leading to cell cycle arrest and subsequent apoptosis.[2][3] This guide provides a comprehensive technical overview of the molecular mechanisms of APP, its downstream cellular consequences, and detailed, field-proven protocols for its investigation. We will explore the causality behind experimental design, ensuring a robust and reproducible approach to studying this promising therapeutic candidate.

Introduction: The Scientific Rationale for Targeting Microtubules with β-Apopicropodophyllin

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton.[4] Their constant assembly and disassembly are vital for the formation of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division.[5] This dynamic instability makes microtubules a prime target for anti-cancer therapeutics.[5]

β-Apopicropodophyllin (APP) is a semi-synthetic derivative of podophyllotoxin, a compound isolated from plants of the Podophyllum genus.[1][6] While parent compounds like etoposide, another PPT derivative, function by inhibiting DNA topoisomerases, APP's primary strength lies in its potent antimitotic activity.[1] It has demonstrated significant cytotoxic effects against non-small cell lung cancer (NSCLC) and colorectal cancer (CRC) cells, with IC50 values often in the low nanomolar range.[1][2][3][7] This guide will dissect the mechanisms that confer this high potency and provide the methodological framework to explore its activity.

Core Mechanism of Action: Disruption of Tubulin Polymerization

The foundational anti-cancer effect of APP is its ability to directly interfere with microtubule assembly.[2][3] As a podophyllotoxin derivative, APP is understood to bind to the colchicine-binding site on β-tubulin.[5][8] This binding event physically prevents the tubulin heterodimers from polymerizing into protofilaments, the linear chains that form the microtubule wall.[9]

Unlike microtubule-stabilizing agents (e.g., taxanes), which freeze the microtubule in a polymerized state, APP actively promotes depolymerization.[10] This leads to a net loss of microtubule structures within the cell. The most critical consequence of this action is the failure to form a functional mitotic spindle during mitosis. This disruption activates the spindle assembly checkpoint, leading to a prolonged arrest in the cell cycle, specifically in the G2/M phase, which ultimately triggers programmed cell death.[2][3][11]

Caption: Mechanism of β-Apopicropodophyllin (APP) action on microtubules.

Downstream Cellular Consequences of APP Treatment

The disruption of microtubule dynamics by APP initiates a cascade of cellular stress signals that converge on apoptosis. The primary events observed are cell cycle arrest, induction of endoplasmic reticulum (ER) stress, and generation of reactive oxygen species (ROS).

-

Cell Cycle Arrest: By disrupting the mitotic spindle, APP triggers a G2/M phase arrest.[2][3] This is evidenced by the accumulation of key cell cycle regulators such as phospho-CHK2 and p21, which act to halt cell cycle progression.[2][3] This arrest provides the cell with an opportunity to repair damage, but prolonged arrest due to persistent microtubule disruption inevitably leads to apoptosis.[11]

-

Induction of Apoptosis: APP robustly induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][3] This is confirmed by the activation of initiator caspases-8 and -9, as well as the executioner caspase-3.[2][3]

-

ER Stress and ROS Production: Beyond its direct impact on microtubules, APP treatment stimulates the pro-apoptotic ER stress signaling pathway, marked by elevated levels of BiP, phospho-PERK, and CHOP.[2][3] Furthermore, APP can induce the production of reactive oxygen species (ROS), which can cause DNA damage and further promote apoptosis through mitochondrial disruption.[1][7][12] This ROS production has also been shown to sensitize cancer cells to radiation therapy.[1][7]

Caption: Apoptotic pathways activated by β-Apopicropodophyllin.

Quantitative Data Summary: Potency Across Cancer Cell Lines

The potency of APP is best illustrated by its half-maximal inhibitory concentration (IC50) values. The data below, compiled from multiple studies, demonstrates its efficacy in the nanomolar range.

| Cell Line | Cancer Type | IC50 (48-72h) | Reference |

| HCT116 | Colorectal Cancer | 7.88 - 9.79 nM | [1][7] |

| DLD-1 | Colorectal Cancer | 8.22 - 9.27 nM | [1][7] |

| SW480 | Colorectal Cancer | 9.84 - 13.78 nM | [1][7] |

| COLO320DM | Colorectal Cancer | 7.76 - 8.28 nM | [1][7] |

| A549 | Non-Small Cell Lung Cancer | 16.9 nM | [2][3] |

| NCI-H1299 | Non-Small Cell Lung Cancer | 13.1 nM | [2][3] |

| NCI-H460 | Non-Small Cell Lung Cancer | 17.1 nM | [2][3] |

Experimental Protocols for Studying APP Activity

The following protocols provide a robust framework for characterizing the effects of β-Apopicropodophyllin. The key to success is the inclusion of appropriate controls to ensure that the observed effects are specific to the compound's mechanism of action.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

Causality: This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[4] It is the most direct biochemical evidence for microtubule disruption. A fluorescence-based method is chosen for its superior sensitivity over turbidity-based assays.[4][13]

Self-Validation: The protocol is self-validating through the use of positive and negative controls. Nocodazole, a known polymerization inhibitor, and Paclitaxel, a known stabilizer, provide expected opposing results, confirming the assay is performing correctly. A vehicle control (e.g., DMSO) ensures the solvent has no effect.

Caption: Workflow for a fluorescence-based tubulin polymerization assay.

Methodology:

-

Reagent Preparation: On ice, prepare a tubulin reaction mix containing purified tubulin (e.g., porcine brain tubulin) at a final concentration of 2 mg/mL in a suitable buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) supplemented with 1 mM GTP, 10-15% glycerol, and a fluorescent reporter dye that binds to polymerized microtubules.[4][14]

-

Plate Setup: In a pre-warmed (37°C) 96-well black plate, add 5 µL of 10x concentrated test compounds (APP), vehicle control (e.g., DMSO), positive inhibitor control (e.g., 10 µM Nocodazole), and positive enhancer control (e.g., 10 µM Paclitaxel) to respective wells.

-

Initiation: To initiate polymerization, carefully add 45 µL of the ice-cold tubulin reaction mix to each well for a final volume of 50 µL.

-

Measurement: Immediately place the plate into a microplate reader pre-warmed to 37°C. Measure fluorescence intensity (e.g., Ex/Em suitable for the reporter dye) every 30-60 seconds for at least 60 minutes.

-

Data Analysis: Plot fluorescence intensity versus time. Inhibitors like APP will show a reduced rate of fluorescence increase and a lower final plateau compared to the vehicle control.

Cell Viability and Cytotoxicity Assay (CCK-8/MTT)

Causality: These assays measure the metabolic activity of a cell population, which serves as a proxy for cell viability and proliferation.[15][16] They are fundamental for determining the dose-dependent cytotoxic effect of a compound and calculating its IC50 value.

Self-Validation: A blank control (media only) corrects for background absorbance. An untreated cell control represents 100% viability. A vehicle control ensures the solvent is not toxic at the concentration used.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HCT116, A549) in a 96-well plate at a density that ensures they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of APP in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of APP. Include vehicle-treated and untreated controls.

-

Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

-

Reagent Addition: Add 10 µL of CCK-8 or MTT reagent to each well and incubate for 1-4 hours, as per the manufacturer's instructions.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot viability versus log[concentration] and use a non-linear regression to determine the IC50 value.

Immunofluorescence Staining of Microtubules

Causality: This technique provides direct visual evidence of microtubule network disruption within intact cells.[17] It allows for a qualitative and semi-quantitative assessment of the compound's effect on cytoskeletal architecture.

Self-Validation: Untreated or vehicle-treated cells serve as a negative control, displaying a normal, well-defined microtubule network. A known microtubule-disrupting agent (e.g., Nocodazole) can be used as a positive control to validate the staining procedure and antibody performance.

Caption: Workflow for visualizing cellular microtubule networks.

Methodology:

-

Cell Culture: Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere.

-

Treatment: Treat the cells with APP at a relevant concentration (e.g., IC50) for a suitable duration (e.g., 18-24 hours).

-

Fixation: Gently wash the cells with PBS. Fix the cells, for instance, with 4% paraformaldehyde (PFA) for 15 minutes at room temperature, or with ice-cold methanol for 10 minutes at -20°C. The choice of fixative can impact antigen preservation and should be optimized.

-

Permeabilization: If using a cross-linking fixative like PFA, permeabilize the cells with a detergent solution (e.g., 0.1-0.25% Triton X-100 in PBS) for 10 minutes to allow antibody access to intracellular structures.

-

Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1-5% BSA in PBS) for 30-60 minutes.

-

Primary Antibody: Incubate the cells with a primary antibody specific for a tubulin subunit (e.g., mouse anti-α-tubulin) diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Secondary Antibody: Wash the cells three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1 hour at room temperature, protected from light. A nuclear counterstain like DAPI can be included.

-

Mounting and Imaging: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium. Image using a fluorescence or confocal microscope. APP-treated cells are expected to show a diffuse tubulin signal and a loss of the fine filamentous network seen in control cells.

References

- Radiosensitizer Effect of β-Apopicropodophyllin against Colorectal Cancer via Induction of Reactive Oxygen Species and Apoptosis. (MDPI)

- A novel anti-cancer role of β-apopicropodophyllin against non-small cell lung cancer cells.

- In Vitro Tubulin Polymeriz

- Immunofluorescence Staining of Microtubules in Unesbulin-Tre

- β-Apopicropodophyllin functions as a radiosensitizer targeting ER stress in non-small cell lung cancer. (PubMed)

- Radiosensitizer Effect of β-Apopicropodophyllin against Colorectal Cancer via Induction of Reactive Oxygen Species and Apoptosis. (PubMed)

- Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (ACS Omega)

- Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. (Cytoskeleton, Inc.)

- In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). (Sigma-Aldrich)

- A Novel Anti-Cancer Role of β-apopicropodophyllin Against Non-Small Cell Lung Cancer Cells. (PubMed)

- Guideline for anticancer assays in cells.

- Cell Viability Assays for Anticancer Thiourea Deriv

- Application Notes and Protocols for Immunofluorescence Staining of Microtubules Following 3-Demethylthiocolchicine Tre

- Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (PMC - NIH)

- Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging. (PMC - NIH)

- Immuno-fluorescent Labeling of Microtubules and Centrosomal Proteins | Protocol Preview. (YouTube)

- Immunofluorescence staining of microtubules. (Bio-protocol)

- Synthesis and Study of Antimitotic Activities of Novel Analogues of Podophyllotoxin. (Journal of Chemical Health Risks)

- Podophyllotoxin as a probe for the colchicine binding site of tubulin. (PubMed)

- The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression. (Cold Spring Harbor Perspectives in Medicine)

- Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. (MDPI)

- Intrinsic and Extrinsic Factors Affecting Microtubule Dynamics in Normal and Cancer Cells. (MDPI)

- Microtubule Inhibitors Mechanism of Action. (YouTube)

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. A novel anti-cancer role of β-apopicropodophyllin against non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. jchr.org [jchr.org]

- 7. Radiosensitizer Effect of β-Apopicropodophyllin against Colorectal Cancer via Induction of Reactive Oxygen Species and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Podophyllotoxin as a probe for the colchicine binding site of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. youtube.com [youtube.com]

- 11. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. β-Apopicropodophyllin functions as a radiosensitizer targeting ER stress in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. maxanim.com [maxanim.com]

- 14. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. benchchem.com [benchchem.com]

A Technical Guide to Investigating β-Apopicropodophyllin's Role in the DNA Damage Response

This guide provides an in-depth technical exploration of β-apopicropodophyllin (APP), a potent derivative of podophyllotoxin, with a specific focus on its interaction with the DNA Damage Response (DDR) pathway. As professionals in drug development and cancer research, understanding the mechanistic underpinnings of a compound's activity is paramount. This document is structured to provide not just protocols, but the scientific rationale behind the experimental choices, ensuring a robust and insightful investigation into APP's potential as an anti-cancer therapeutic.

Introduction: β-Apopicropodophyllin - A Multifaceted Anti-Cancer Agent

β-Apopicropodophyllin (APP) is a semi-synthetic derivative of podophyllotoxin, a naturally occurring lignan that has been the parent compound for clinically significant chemotherapy agents like etoposide and teniposide.[1][2] APP has emerged as a powerful anti-cancer agent in its own right, demonstrating significant activity against various cancer cell lines, including non-small cell lung cancer (NSCLC) and colorectal cancer (CRC).[3][4][5]

Unlike many targeted therapies that focus on a single molecular aberration, APP's efficacy stems from a multi-pronged attack on cancer cells. Its mechanisms include the disruption of microtubule polymerization, induction of Endoplasmic Reticulum (ER) stress, and, most critically for this guide, the initiation of a robust DNA Damage Response (DDR).[4][6][7] This ability to induce significant DNA damage positions APP as a compound of high interest, as exploiting the DDR pathway is a cornerstone of modern cancer therapy.[8][9]

Core Mechanism of Action: Induction of the DNA Damage Response

The central anti-tumor activity of many podophyllotoxin derivatives lies in their ability to inhibit DNA topoisomerase II.[6][10] These enzymes are crucial for managing DNA topology during replication and transcription. By stabilizing the transient complex between topoisomerase II and DNA, these inhibitors prevent the re-ligation of the DNA strands, leading to the accumulation of protein-linked single and double-strand breaks (DSBs).[11][12]

The introduction of DSBs by APP is a catastrophic event for the cell, triggering a complex signaling network known as the DNA Damage Response (DDR).[13] This response is primarily orchestrated by the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases.[14]

Upon sensing DNA breaks, ATM is activated and initiates a phosphorylation cascade. Key downstream targets relevant to APP's activity include:

-

Checkpoint Kinase 2 (CHK2): Phosphorylation of CHK2 is a hallmark of ATM activation. Activated CHK2, in turn, phosphorylates downstream effectors to enforce cell cycle arrest.[3][4][6]

-

Histone H2AX (γ-H2AX): One of the earliest events following a DSB is the phosphorylation of H2AX at serine 139, creating γ-H2AX. This serves as a docking site for a host of DNA repair and signaling proteins, effectively flagging the location of damage.[6][15]

-

p53 and p21: The DDR pathway often leads to the stabilization of the p53 tumor suppressor, which in turn transcriptionally activates p21, a potent inhibitor of cyclin-dependent kinases (CDKs). This leads to cell cycle arrest, providing the cell time to repair the damage.[6]

-

Cdc2 (CDK1): The accumulation of phosphorylated (inhibited) Cdc2 is another indicator of cell cycle arrest, typically at the G2/M checkpoint, preventing cells with damaged DNA from entering mitosis.[4][6]

If the DNA damage induced by APP is too extensive to be repaired, the DDR network shifts from a pro-survival (repair) to a pro-death signal, initiating apoptosis. This is evidenced by the activation of initiator caspases (caspase-8, -9) and executioner caspases (caspase-3), leading to the systematic dismantling of the cell.[3][4][6]

Caption: APP-induced DNA Damage Response Pathway.

Quantitative Analysis of β-Apopicropodophyllin Cytotoxicity

The initial characterization of any potential therapeutic involves determining its cytotoxic potency. This is typically expressed as the half-maximal inhibitory concentration (IC50), the concentration of the drug required to inhibit a biological process (e.g., cell proliferation) by 50%.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| A549 | Non-Small Cell Lung Cancer | 16.9 | [4] |

| NCI-H1299 | Non-Small Cell Lung Cancer | 13.1 | [4] |

| NCI-H460 | Non-Small Cell Lung Cancer | 17.1 | [4] |

| HCT116 | Colorectal Cancer | 7.88 | [5] |

| DLD-1 | Colorectal Cancer | 8.22 | [5] |

| SW480 | Colorectal Cancer | 9.84 | [5] |

| COLO320DM | Colorectal Cancer | 7.757 | [5] |

Experimental Workflows for Interrogating the DNA Damage Response

To validate the mechanism of action of APP, a series of well-established assays are required. The following sections provide not only the step-by-step protocols but also the rationale for their inclusion in a comprehensive study.

Assessment of DNA Damage

The foundational claim that APP induces DNA damage must be empirically verified. The two most direct and widely accepted methods are the Comet Assay for physical DNA breaks and immunofluorescence for the key DDR marker, γ-H2AX.

Causality: The Comet Assay provides direct visual evidence of DNA strand breaks in individual cells.[16] Under an electric field, fragmented DNA migrates away from the nucleus, forming a "comet" shape. The length and intensity of the comet tail are proportional to the amount of DNA damage.[17] The alkaline version of the assay is sensitive to both single and double-strand breaks, while the neutral version is more specific for double-strand breaks.[16][18]

Caption: Experimental Workflow for the Comet Assay.

Protocol: Alkaline Comet Assay

-

Cell Treatment: Plate cells and treat with various concentrations of APP for the desired time. Include a negative (vehicle) control and a positive control (e.g., 100 µM H₂O₂ for 10 min).

-

Slide Preparation: Coat microscope slides with 1% normal melting point agarose and allow to dry.

-

Cell Encapsulation: Harvest and resuspend ~1x10⁵ cells in 100 µL of PBS. Mix with 100 µL of 1.2% low melting point agarose (at 37°C). Quickly pipette 100 µL of this mixture onto the pre-coated slide, cover with a coverslip, and solidify on ice for 10 minutes.

-

Lysis: Gently remove the coverslip and immerse the slide in pre-chilled lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C. This step removes cell membranes and proteins, leaving behind the nucleoid.

-

Alkaline Unwinding: Immerse the slides in a horizontal electrophoresis tank filled with fresh, chilled alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13) for 20-40 minutes to allow for DNA unwinding.

-

Electrophoresis: Apply a voltage of ~1 V/cm (e.g., 25V for a 25 cm tank) for 20-30 minutes.

-

Neutralization & Staining: Gently wash the slides 3 times with a neutralization buffer (0.4 M Tris, pH 7.5). Stain with a DNA dye (e.g., SYBR Green or Propidium Iodide) for 15 minutes.

-

Analysis: Visualize slides using a fluorescence microscope. Capture images and analyze at least 50-100 cells per sample using specialized software (e.g., CometScore™) to quantify the Olive Tail Moment and percentage of DNA in the tail.[18]

Causality: This assay provides a highly specific and sensitive visualization of the cellular response to DSBs. The formation of discrete nuclear foci corresponding to phosphorylated H2AX is a direct indicator of an active DNA damage response.[15] Quantifying the number and intensity of these foci allows for a precise measurement of the extent of damage and the cell's attempt to repair it.

Caption: Workflow for γ-H2AX Immunofluorescence Staining.

Protocol: γ-H2AX Immunofluorescence

-

Cell Culture: Seed cells onto sterile glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Treatment: Treat cells with APP as required.

-

Fixation: Wash cells with PBS and fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize the cell membranes with 0.25% Triton X-100 in PBS for 10 minutes. This step is crucial for allowing the antibody access to the nuclear proteins.

-

Blocking: Wash with PBS and block non-specific antibody binding by incubating in 1% Bovine Serum Albumin (BSA) in PBS for 1 hour.

-

Primary Antibody: Incubate with a primary antibody specific for γ-H2AX (e.g., anti-phospho-Histone H2A.X Ser139) diluted in blocking buffer, typically overnight at 4°C.

-

Secondary Antibody: Wash coverslips three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) for 1-2 hours at room temperature in the dark.

-

Counterstaining & Mounting: Wash three times with PBS. Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.

-

Analysis: Visualize using a fluorescence or confocal microscope. Count the number of distinct γ-H2AX foci per nucleus in at least 100 cells per condition.

Analysis of Cell Cycle Perturbations

Causality: A functional DDR should arrest the cell cycle to prevent the propagation of damaged DNA.[19] By staining the cellular DNA content with a fluorescent dye like Propidium Iodide (PI), we can use flow cytometry to quantify the proportion of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[20][21] An accumulation of cells in the G2/M phase following APP treatment is a strong indicator of a functional G2 checkpoint, a key component of the DDR.

Caption: Workflow for Annexin V/PI Apoptosis Assay.

Protocol: Annexin V/PI Apoptosis Assay

-

Cell Treatment & Harvest: Treat cells with APP. Collect all cells, including those in the supernatant, as apoptotic cells may detach.

-

Washing: Wash cells twice with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V Binding Buffer at a concentration of 1x10⁶ cells/mL. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (stock concentration typically 50 µg/mL).

-

Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. The FITC signal (Annexin V) and the PI signal should be collected.

-

Data Analysis: Create a dot plot of PI versus FITC fluorescence. Use unstained and single-stained controls to set up compensation and quadrants. Quantify the percentage of cells in each of the four quadrants.

Causality: Apoptosis is executed by a family of proteases called caspases. [22]Measuring the activity of key executioner caspases, like caspase-3 and caspase-7, provides direct biochemical evidence that the apoptotic signaling cascade has been activated. These assays typically use a caspase-specific peptide substrate linked to a fluorophore or chromophore. Cleavage of the substrate by an active caspase releases the reporter molecule, which can be quantified.

Protocol: Fluorometric Caspase-3/7 Activity Assay

-

Cell Treatment: Plate cells in a 96-well plate (white-walled for fluorescence) and treat with APP.

-

Cell Lysis: After treatment, add a supplied lysis buffer to each well and incubate to release the cellular contents.

-

Assay Reaction: Add the caspase-3/7 reagent, which contains the DEVD peptide substrate conjugated to a fluorophore (e.g., Ac-DEVD-AMC).

-

Incubation: Incubate at room temperature for 1-2 hours, protected from light.

-

Measurement: Measure the fluorescence using a plate reader at the appropriate excitation/emission wavelengths (e.g., 350 nm Ex / 450 nm Em for AMC).

-

Analysis: The fluorescence intensity is directly proportional to the caspase-3/7 activity. Normalize the results to the number of cells or total protein concentration.

Conclusion

β-Apopicropodophyllin is a promising anti-cancer compound that leverages multiple cellular vulnerabilities. Its ability to induce extensive DNA damage and activate the DNA Damage Response is central to its cytotoxic effects. By systematically applying the assays detailed in this guide—from directly visualizing DNA breaks with the Comet Assay and γ-H2AX staining to quantifying the downstream consequences of cell cycle arrest and apoptosis—researchers can rigorously characterize the mechanism of action of APP. This comprehensive, mechanism-driven approach is essential for the rational development of APP as a potential therapeutic, either as a standalone agent or in combination with other DDR-targeting drugs or radiation therapy.

References

-

Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs. (2021). Frontiers in Pharmacology. Available at: [Link]

-

Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates, 13(6), 172-179. Available at: [Link]

-

A novel anti-cancer role of β-apopicropodophyllin against non-small cell lung cancer cells. (2018). Toxicology and Applied Pharmacology. Available at: [Link]

-

Cell cycle analysis following drug treatments. Representative... - ResearchGate. (n.d.). ResearchGate. Available at: [Link]

-

Unlocking Precision in Cancer Drug Screening: The Power of Cell Apoptosis Detection Kits. (2025). LinkedIn. Available at: [Link]

-

Fricker, R. A. (2010). Cell-based apoptosis assays in oncology drug discovery. Expert Opinion on Drug Discovery, 5(1), 39-51. Available at: [Link]

-

What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture? (2014). ResearchGate. Available at: [Link]

-

Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. (n.d.). Creative Diagnostics. Available at: [Link]

-

Kim, J. H., Park, J. K., et al. (2018). A Novel Anti-Cancer Role of β-apopicropodophyllin Against Non-Small Cell Lung Cancer Cells. Toxicology and Applied Pharmacology, 357, 39-49. Available at: [Link]

-

Strategies for the evaluation of DNA damage and repair mechanisms in cancer. (2017). Oncotarget, 8(46), 81659-81676. Available at: [Link]

-

β-Apopicropodophyllin functions as a radiosensitizer targeting ER stress in non-small cell lung cancer. (2019). Biomedicine & Pharmacotherapy, 113, 108769. Available at: [Link]

-

Evaluating In Vitro DNA Damage Using Comet Assay. (2017). Journal of Visualized Experiments, (128), 55656. Available at: [Link]

-

Radiosensitizer Effect of β-Apopicropodophyllin against Colorectal Cancer via Induction of Reactive Oxygen Species and Apoptosis. (2020). International Journal of Molecular Sciences, 21(21), 8205. Available at: [Link]

-

Fast Detection of DNA Damage: Methods and Protocols. (2025). ResearchGate. Available at: [Link]

-

A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects. (2013). Cell Cycle, 12(3), 488-497. Available at: [Link]

-

Protocol for the quantitative assessment of DNA concentration and damage (fragmentation and nicks). (2002). Nature Protocols. Available at: [Link]

-

Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina. (2017). Methods in Molecular Biology, 1673, 407-427. Available at: [Link]

-

Analysis and modeling of cancer drug responses using cell cycle phase-specific rate effects. (2023). Nature Communications, 14(1), 3394. Available at: [Link]

-